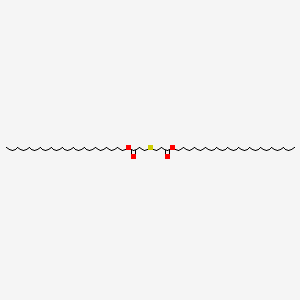

Didocosyl 3,3'-sulfanediyldipropanoate

Description

Didocosyl 3,3'-sulfanediyldipropanoate, commonly known as dilauryl thiodipropionate (DLTP), is a sulfur-containing organic compound widely used as an antioxidant in polymer industries, particularly in plastics and rubber processing. Its chemical structure comprises two dodecyl (C₁₂H₂₅) ester groups attached to a thiodipropionic acid backbone (S(CH₂CH₂COO)₂), forming the molecular formula C₃₀H₅₆O₄S . DLTP functions by scavenging free radicals, thereby inhibiting oxidative degradation and extending the lifespan of polymeric materials. Its high thermal stability and compatibility with hydrophobic matrices make it suitable for high-temperature applications .

Properties

CAS No. |

20445-97-0 |

|---|---|

Molecular Formula |

C50H98O4S |

Molecular Weight |

795.4 g/mol |

IUPAC Name |

docosyl 3-(3-docosoxy-3-oxopropyl)sulfanylpropanoate |

InChI |

InChI=1S/C50H98O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45-53-49(51)43-47-55-48-44-50(52)54-46-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3 |

InChI Key |

ZVEURMHAFQNPGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Didocosyl 3,3’-sulfanediyldipropanoate can be synthesized through the esterification of 3,3’-thiodipropionic acid with didocosanol . The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of didocosyl 3,3’-sulfanediyldipropanoate involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The product is then purified through distillation and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Didocosyl 3,3’-sulfanediyldipropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide and sulfone derivatives back to the original thioether.

Substitution: Nucleophilic substitution reactions can occur at the ester functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thioether derivatives.

Substitution: Various substituted esters.

Scientific Research Applications

Didocosyl 3,3’-sulfanediyldipropanoate has several applications in scientific research:

Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

Biology: Studied for its potential protective effects against oxidative stress in biological systems.

Medicine: Investigated for its potential use in drug formulations to enhance stability.

Industry: Widely used in the production of plastics, rubber, and other materials to improve their longevity and performance

Mechanism of Action

The antioxidant properties of didocosyl 3,3’-sulfanediyldipropanoate are attributed to its ability to scavenge free radicals. The compound reacts with free radicals to form stable, non-reactive products, thereby preventing oxidative damage to materials and biological systems. The molecular targets include reactive oxygen species (ROS) and other free radicals .

Comparison with Similar Compounds

Structural and Molecular Comparison

The primary analogs of DLTP are other thiodipropionate esters, such as dipropyl 3,3'-sulfanediyldipropanoate (CAS 4275-35-8). Key differences arise from the alkyl chain lengths of the ester groups:

Physical Properties

The alkyl chain length significantly impacts physical properties:

Research Findings and Industrial Relevance

Antioxidant Efficiency : DLTP outperforms shorter-chain analogs in long-term oxidative stability tests, as documented in polymer aging studies .

Thermal Stability : DLTP retains efficacy above 200°C, making it indispensable in extrusion and molding processes .

Q & A

Q. What are the recommended methods for synthesizing Didocosyl 3,3'-sulfanediyldipropanoate in a laboratory setting?

- Methodological Answer : Synthesis typically involves esterification of 3,3'-thiodipropionic acid with docosanol (C22 alcohol). A two-step approach is recommended:

Acid activation : React 3,3'-thiodipropionic acid with a coupling agent (e.g., thionyl chloride) to generate the acid chloride intermediate.

Esterification : Combine the acid chloride with docosanol under reflux in an anhydrous solvent (e.g., toluene or dichloromethane) with a catalytic amount of H₂SO₄ or p-toluenesulfonic acid.

Purification via recrystallization (using ethanol or acetone) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Confirm structure and purity using NMR (¹H, ¹³C), FT-IR (C=O and S-S peaks), and GC-MS for molecular weight verification .

Q. How can researchers accurately characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 210–230 nm) to assess purity. Compare retention times against known standards.

- Spectroscopy : ¹H NMR (δ 0.8–1.5 ppm for alkyl chains, δ 2.6–3.0 ppm for -S-CH₂- groups) and ¹³C NMR (carbonyl peaks ~170 ppm) for structural confirmation.

- Elemental Analysis : Verify C, H, S, and O content (±0.3% deviation from theoretical values).

- Thermal Analysis : Melting point determination (DSC) and TGA to assess thermal stability and degradation thresholds .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at 4°C. Avoid moisture and oxidizing agents.

- Stability Monitoring : Conduct periodic FT-IR and HPLC analyses to detect hydrolysis or oxidation. Accelerated aging studies (e.g., 40°C/75% RH for 6 months) can predict long-term stability.

- Decomposition Risks : Thermal degradation above 200°C may release CO, CO₂, and sulfur oxides; use TGA-DSC to identify safe handling temperatures .

Advanced Research Questions

Q. How can thermal degradation pathways of this compound be systematically investigated?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating rates (5–20°C/min) in N₂ or O₂ atmospheres to identify degradation stages.

- Pyrolysis-GC-MS : Analyze volatile decomposition products (e.g., propionic acid derivatives, docosanol) to map cleavage mechanisms.

- Kinetic Modeling : Use the Flynn-Wall-Ozawa method to calculate activation energy (Ea) and predict degradation kinetics. Compare results with shorter-chain analogs (e.g., dilauryl esters) to assess alkyl chain length effects .

Q. What experimental approaches are recommended for resolving contradictory data regarding the antioxidant mechanism of thiodipropionate esters in polymer systems?

- Methodological Answer :

- Controlled Radical Scavenging Assays : Use DPPH or ABTS tests to quantify antioxidant activity in vitro, varying concentrations (0.1–5 wt%) and polymer matrices (e.g., polyethylene vs. polypropylene).

- OIT (Oxidation Induction Time) : Perform DSC under O₂ to measure stabilization efficiency. Cross-validate with FT-IR tracking of carbonyl index changes in accelerated UV/heat aging experiments.

- Mechanistic Studies : Employ ESR spectroscopy to detect radical intermediates and clarify whether inhibition occurs via H-donation or peroxide decomposition .

Q. What methodologies are appropriate for assessing the environmental fate and ecotoxicological profile of long-chain thiodipropionate esters?

- Methodological Answer :

- Environmental Persistence : Conduct OECD 301B (Ready Biodegradability) tests to evaluate mineralization rates. Measure hydrolysis half-lives at pH 4–8.

- Ecotoxicology : Use Daphnia magna (48-hr LC₅₀) and Vibrio fischeri (Microtox®) assays for acute toxicity. For chronic effects, perform algal growth inhibition (OECD 201) over 72 hours.

- Bioaccumulation : Estimate log Kow via shake-flask method; values >5 suggest potential bioaccumulation, requiring further in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.